2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide
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Overview
Description
2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C14H17N3O3S and a molecular weight of 307.37 g/mol . This compound has gained attention in scientific research due to its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Cyanoacetamide derivatives, to which this compound belongs, are known to interact with a variety of biological targets due to their versatile chemical structure .
Mode of Action
Cyanoacetamide derivatives are known for their reactivity, enabling them to participate in a variety of condensation and substitution reactions . This reactivity might contribute to their interaction with biological targets.
Biochemical Pathways
Cyanoacetamide derivatives are known to be precursors for heterocyclic synthesis, suggesting they may influence a variety of biochemical pathways .
Result of Action
Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting that this compound may also have significant biological effects.
Preparation Methods
The synthesis of 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide can be carried out through cyanoacetylation of amines. This process involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One versatile and economical method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide undergoes various types of chemical reactions, including condensation and substitution reactions . Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and phenacyl bromide . Major products formed from these reactions include pyrrole derivatives and other heterocyclic compounds .
Scientific Research Applications
Comparison with Similar Compounds
2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide is unique due to its specific structure and reactivity. Similar compounds include other N-cyanoacetamides, which also serve as precursors for heterocyclic synthesis . These compounds share similar reactivity patterns but differ in their specific substituents and resulting biological activities .
Properties
IUPAC Name |
2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c15-8-7-14(18)16-12-5-4-6-13(11-12)21(19,20)17-9-2-1-3-10-17/h4-6,11H,1-3,7,9-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYSSVMKFZWZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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